![molecular formula C9H9ClN2O2 B1271052 4-[(Chloroacetyl)amino]benzamide CAS No. 85126-67-6](/img/structure/B1271052.png)

4-[(Chloroacetyl)amino]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

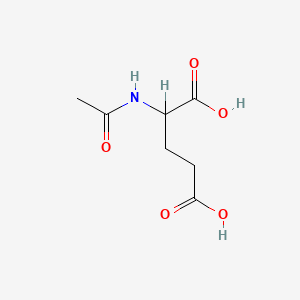

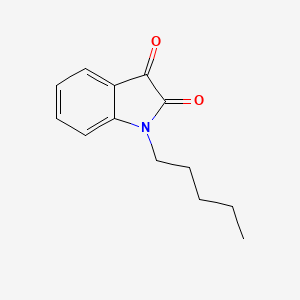

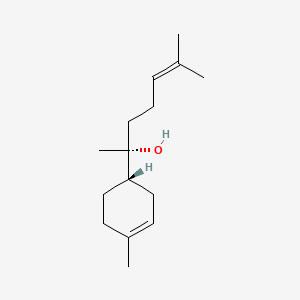

“4-[(Chloroacetyl)amino]benzamide” is a chemical compound with the linear formula C9H9ClN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes “4-[(Chloroacetyl)amino]benzamide”, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The catalyst used in this process is easily prepared and reusable . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, a simple procedure, high yield, and an eco-friendly process .

Molecular Structure Analysis

The molecular structure of “4-[(Chloroacetyl)amino]benzamide” is represented by the linear formula C9H9ClN2O2 . The compound has a molecular weight of 212.637 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzamides

“4-[(Chloroacetyl)amino]benzamide” is used in the synthesis of benzamides . The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Pharmaceutical Applications

Benzamides, which can be synthesized using “4-[(Chloroacetyl)amino]benzamide”, are widely used in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

Industrial Applications

Amide compounds, including those synthesized from “4-[(Chloroacetyl)amino]benzamide”, are also widely used in industries such as paper, plastic and rubber .

Agricultural Applications

Amide compounds are used in agricultural areas . They are also used as an intermediate product in the synthesis of therapeutic agents .

Antiplatelet Activity

Amide derivatives, which can be synthesized using “4-[(Chloroacetyl)amino]benzamide”, also show antiplatelet activity .

Chemical Research

Safety and Hazards

The safety data sheet for benzamide suggests that it is harmful if swallowed and is suspected of causing genetic defects . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Wirkmechanismus

Target of Action

Benzamidine, a structurally similar compound, has been reported to interact with various targets such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and casein kinase ii subunit alpha . These proteins play crucial roles in various biological processes, including proteolysis, signal transduction, and cell cycle regulation.

Mode of Action

It can be inferred from the related compound benzamidine that it may interact with its targets through a mechanism involving nucleophilic substitution . In such reactions, the nitrogen atom in the amine group of 4-[(Chloroacetyl)amino]benzamide could act as a nucleophile, attacking an electrophilic carbon in the target molecule .

Biochemical Pathways

Given its potential interaction with proteins like kallikrein-1 and urokinase-type plasminogen activator, it may influence proteolytic pathways and associated downstream effects .

Result of Action

Based on its potential targets, it may influence processes such as proteolysis and signal transduction, thereby affecting cellular functions .

Eigenschaften

IUPAC Name |

4-[(2-chloroacetyl)amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXTYKMJPLXNOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368041 |

Source

|

| Record name | 4-[(chloroacetyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Chloroacetyl)amino]benzamide | |

CAS RN |

85126-67-6 |

Source

|

| Record name | 4-[(2-Chloroacetyl)amino]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85126-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(chloroacetyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]-](/img/structure/B1270970.png)

![3-[Benzyl(methyl)amino]propanenitrile](/img/structure/B1271003.png)